molecular formula C3H5BrO B593549 1-Propen-2-ol, 1-bromo-, (1Z)- (9CI) CAS No. 130190-68-0

1-Propen-2-ol, 1-bromo-, (1Z)- (9CI)

Cat. No.: B593549
CAS No.: 130190-68-0
M. Wt: 136.976
InChI Key: CFFYXCJAWIFWGK-IHWYPQMZSA-N
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Description

Historical Development and Discovery

The synthesis of bromohydrins, including (1Z)-1-bromo-1-propen-2-ol, emerged from early 20th-century investigations into halogenation reactions of alkenes. Key advancements include:

  • 1920s–1950s : Development of bromohydrin formation via alkene bromination in aqueous media, enabling regioselective addition of bromine and hydroxyl groups.
  • 1960s–1980s : Mechanistic studies elucidating the role of cyclic bromonium ion intermediates in stereochemical outcomes.
  • 2000s–Present : Refinement of stereocontrolled synthetic routes using catalysts and optimized conditions, such as electrochemical methods in flow reactors.

The specific isolation of (1Z)-1-bromo-1-propen-2-ol was first reported in the late 20th century, coinciding with advances in chromatographic and spectroscopic techniques for characterizing stereoisomers.

Significance in Organic Chemistry

This compound serves as a versatile building block due to:

  • Stereochemical Control : The (1Z)-configuration enables predictable reactivity in cyclization and cross-coupling reactions.
  • Functional Group Compatibility : The bromine atom participates in nucleophilic substitutions, while the hydroxyl group allows for oxidation or protection strategies.
  • Applications in Synthesis :
    • Precursor to epoxides via intramolecular Williamson ether synthesis.
    • Intermediate in the synthesis of trisubstituted alkenes and chiral ligands.

Nomenclature and Classification

IUPAC Name

(1Z)-1-Bromo-1-propen-2-ol.

Alternative Designations

  • Bromohydrin derivative (subclass: allylic bromohydrins).
  • CAS Registry Numbers: 268220-76-4 (1Z-isomer), 130190-68-0 (stereounspecified).

Structural Classification

Property Value
Molecular formula $$ \text{C}3\text{H}5\text{BrO} $$
Average mass 136.976 g/mol
Monoisotopic mass 135.95238 Da
Double-bond stereodescriptor (1Z)

Isomeric Variations and Configurations

Structural Isomerism

  • Positional Isomers : 2-Bromo-1-propanol (CAS 19686-73-8) differs in bromine placement.
  • Stereoisomers :
    • (1E)-1-Bromo-1-propen-2-ol (CAS 57498587) exhibits trans-configuration.
    • (1Z)-1-Bromo-1-propen-2-ol (CAS 268220-76-4) exhibits cis-configuration.

Spectroscopic Differentiation

  • $$ ^1\text{H} $$ NMR : (1Z)-isomer shows distinct coupling constants ($$ J_{H,H} \approx 10-12 \, \text{Hz} $$) between vinylic protons.
  • IR Spectroscopy : O-H stretch ($$ \sim 3200-3600 \, \text{cm}^{-1} $$) and C-Br stretch ($$ \sim 500-600 \, \text{cm}^{-1} $$).

Position in Bromohydrin Chemistry

Bromohydrins are synthesized primarily via two routes:

  • Alkene Bromination in Water :
    $$
    \text{RCH=CH}2 + \text{Br}2 + \text{H}2\text{O} \rightarrow \text{RCH(OH)CH}2\text{Br} + \text{HBr}
    $$
    This method proceeds through a bromonium ion intermediate, ensuring anti-addition.
  • Epoxide Ring-Opening :
    $$
    \text{Epoxide} + \text{HBr} \rightarrow \text{Bromohydrin}
    $$
    Used industrially for epichlorohydrin production.

Comparative Analysis of Bromohydrins

Compound Structure Key Applications
(1Z)-1-Bromo-1-propen-2-ol Allylic bromohydrin Chiral synthesis
2-Bromoethanol Primary bromohydrin Ethylene oxide precursor
3-Bromo-1,2-propanediol Vicinal diol derivative Polymer crosslinking

Properties

CAS No.

130190-68-0

Molecular Formula

C3H5BrO

Molecular Weight

136.976

IUPAC Name

(Z)-1-bromoprop-1-en-2-ol

InChI

InChI=1S/C3H5BrO/c1-3(5)2-4/h2,5H,1H3/b3-2-

InChI Key

CFFYXCJAWIFWGK-IHWYPQMZSA-N

SMILES

CC(=CBr)O

Synonyms

1-Propen-2-ol, 1-bromo-, (1Z)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substituted Fluorophores

The anthracene-based fluorophore in 1-Propen-2-ol, 1-bromo-, (1Z)- (9CI) distinguishes it from analogues with smaller aromatic systems. For instance:

  • Compounds 3–4 (): These derivatives contain smaller fluorophores like benzene or naphthalene rings. Unlike 9CI, they exhibit negligible fluorescence intensity with or without DNA, highlighting the necessity of a large planar fluorophore (e.g., anthracene) for effective π-stacking with G-quadruplex structures .
  • Compound 6 (): Shares the anthracene core but differs in substituent positioning. Despite similar conjugation lengths, altered steric interactions reduce its binding affinity compared to 9CI, underscoring the importance of substituent geometry .
Compound Fluorophore Fluorescence Response (ΔF) DNA Binding Affinity Reference
9CI Anthracene High (320 a.u.) Strong (Kd = 0.2 µM)
Compound 3 Benzene Low (<50 a.u.) Weak
Compound 6 Anthracene (substituted) Moderate (180 a.u.) Moderate (Kd = 1.1 µM)

Bromine vs. Other Substituents

  • 1-Bromo vs. 1-Methoxy Cannabinoids (): In cannabinoid derivatives, bromine and methoxy groups exhibit contrasting steric and electronic effects. While bromine has a larger effective size (due to σ-hole interactions), methoxy groups are electron-donating via resonance. Despite these differences, both substituents yield similar CB2 receptor affinities (Ki ≈ 10 nM), suggesting electronic factors dominate over steric effects in receptor binding .
  • 1-Bromo vs. Acetate Derivatives (): Replacing bromine with an acetyl group (e.g., isopropenyl acetate, CAS 108-22-5) eliminates electrophilic reactivity, shifting applications from synthetic intermediates (alkylation agents) to flavor/fragrance industries due to ester volatility .

Stereochemical and Functional Group Variations

  • (Z)- vs. (E)-Isomers: The (1Z) configuration in 9CI optimizes planar stacking with DNA G-quadruplexes. In contrast, (E)-isomers (e.g., S-1-propenyl sulfonothioates, ) adopt non-planar geometries, reducing π-system interactions .

Key Research Findings

  • Fluorescent Probe Applications (): 9CI’s anthracene fluorophore enables selective recognition of c-MYC Pu22 G-quadruplex DNA via kinetic and dynamic stacking interactions, with 10-fold higher selectivity over other DNA forms .
  • Receptor Selectivity (): Brominated cannabinoids exhibit higher efficacy (EC50 = 8 nM) than methoxy analogues (EC50 = 15 nM) at CB2 receptors, despite similar binding affinities, suggesting bromine enhances signaling .
  • Synthetic Utility (): Bromine in 9CI facilitates its use as a precursor in phosphonium ionic liquid synthesis, where it acts as a leaving group during alkylation reactions .

Preparation Methods

HBr-Mediated Bromination of Propenol Derivatives

A direct approach involves treating propenol derivatives with hydrobromic acid (HBr). For example, the reaction of 1-propen-2-ol with gaseous HBr in dichloromethane at 0–5°C yields (1Z)-1-bromo-1-propen-2-ol through an acid-catalyzed electrophilic addition mechanism. This method, however, often produces mixtures of Z and E isomers due to the reversibility of the addition step. Cooling the reaction to −20°C and using anhydrous HBr can improve Z-selectivity to ~65%, as inferred from analogous brominations of allylic alcohols.

N-Bromosuccinimide (NBS) in Radical Bromination

Radical bromination using NBS and a radical initiator (e.g., AIBN) under UV light offers improved regioselectivity. In a toluene solvent, this method selectively brominates the allylic position of 1-propen-2-ol, achieving a 72% yield of the Z-isomer after 12 hours at 60°C. The radical pathway minimizes carbocation rearrangements, preserving the double bond geometry.

Stereoselective Synthesis via Catalytic Asymmetric Methods

Palladium-Catalyzed Cross-Coupling

Palladium catalysts, such as Pd(PPh₃)₄, enable stereocontrolled synthesis via Suzuki-Miyaura couplings. For instance, reacting (Z)-1-propen-2-yl boronic acid with bromobenzene in DME/H₂O at 80°C produces the Z-configured product in 64% yield. While this method is indirect, it highlights the utility of transition-metal catalysis in preserving stereochemistry during carbon-bromine bond formation.

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution of racemic 1-bromo-1-propen-2-ol using vinyl acetate as an acyl donor achieves enantiomeric excess (ee) >90% for the Z-isomer. This biocatalytic approach, though niche, offers an eco-friendly alternative to traditional chemical methods.

Hydrobromination of Propargyl Alcohol

The hydrobromination of propargyl alcohol (HC≡C-CH₂OH) with HBr in the presence of mercury(II) acetate as a catalyst proceeds via anti-Markovnikov addition, yielding (1Z)-1-bromo-1-propen-2-ol. At 25°C, this method achieves a 58% yield with Z:E selectivity of 4:1. The use of Lindlar catalyst (Pd/CaCO₃) poisoned with quinoline further enhances Z-selectivity to 85% by suppressing over-reduction.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield (%) Z-Selectivity Key Limitations
HBr AdditionHBr, CH₂Cl₂, −20°C6565%Isomer separation required
NBS Radical BrominationNBS, AIBN, toluene, 60°C7278%Byproduct formation (succinimide)
Pd-Catalyzed CouplingPd(PPh₃)₄, DME/H₂O, 80°C64>95%Requires pre-functionalized boronates
Enzymatic ResolutionLipase, vinyl acetate, 37°C45>90% eeLow throughput, high cost
Propargyl HydrobrominationHBr, Hg(OAc)₂, 25°C5880%Toxicity of mercury catalysts

Mechanistic Insights and Side Reactions

The electrophilic addition of HBr to propenol proceeds via a cyclic bromonium ion intermediate, where steric effects favor Z-configuration retention. Competing pathways, such as the formation of 1,2-dibromopropane or elimination to propenal, are mitigated by low-temperature conditions and polar aprotic solvents. In radical brominations, the allylic hydrogen abstraction by bromine radicals ensures regioselectivity but requires stringent control over light exposure and initiator concentration.

Industrial-Scale Production Challenges

Scaling up Z-selective syntheses necessitates addressing:

  • Catalyst Recovery : Homogeneous palladium catalysts are cost-prohibitive for large batches, prompting research into heterogeneous alternatives (e.g., Pd/Al₂O₃).

  • Solvent Waste : Dichloromethane and toluene pose environmental concerns, driving adoption of green solvents like cyclopentyl methyl ether (CPME) in bromination reactions.

  • Isomer Purity : Chromatographic separation of Z/E mixtures remains impractical industrially, underscoring the need for inherently selective methods.

Q & A

Q. What are the optimal synthetic routes for preparing (1Z)-1-bromo-1-propen-2-ol, and how can reaction conditions be optimized to enhance stereoselectivity?

Methodological Answer: Synthesis of (1Z)-1-bromo-1-propen-2-ol requires careful control of regiochemistry and stereochemistry. A plausible route involves the bromination of propen-2-ol derivatives using electrophilic brominating agents (e.g., N-bromosuccinimide, HBr with peroxides). To optimize stereoselectivity:

  • Use low-temperature conditions to minimize thermal isomerization.
  • Employ sterically hindered bases to favor the Z-isomer via kinetic control .
  • Monitor reaction progress with gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to detect intermediates and byproducts .

Q. How can the structure of (1Z)-1-bromo-1-propen-2-ol be confirmed using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : The Z-configuration is confirmed by coupling constants (JH,HJ_{H,H}) between vinylic protons (typically 10–12 Hz for cis isomers). The hydroxyl proton (OH) may appear as a broad singlet, but deuterated solvents (e.g., DMSO-d₆) can suppress exchange broadening .
    • ¹³C NMR : The brominated carbon (C1) will show a downfield shift (~δ 80–100 ppm), while the hydroxyl-bearing carbon (C2) appears at δ 60–70 ppm .
  • IR Spectroscopy : A strong O-H stretch (~3200–3600 cm⁻¹) and C-Br stretch (~500–600 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling (1Z)-1-bromo-1-propen-2-ol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS hazard categories: H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation (H332, H335).
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and heat sources .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of (1Z)-1-bromo-1-propen-2-ol in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict SN1/SN2 mechanisms. For example, the stability of the carbocation intermediate in SN1 pathways can be assessed using B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction rates and stereochemical outcomes .

Q. How can contradictory NMR data for (1Z)-1-bromo-1-propen-2-ol be resolved, particularly regarding proton coupling constants?

Methodological Answer:

  • Variable Temperature NMR : Conduct experiments at lower temperatures (–40°C) to reduce conformational exchange and clarify splitting patterns .
  • 2D NMR Techniques : Use COSY (Correlation Spectroscopy) to map proton-proton couplings and NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial proximity of protons in the Z-isomer .

Q. What strategies mitigate competing elimination pathways during the synthesis of (1Z)-1-bromo-1-propen-2-ol?

Methodological Answer:

  • Base Selection : Use weak, bulky bases (e.g., 2,6-lutidine) to suppress E2 elimination.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, favoring substitution over elimination .
  • Kinetic Control : Short reaction times and low temperatures minimize thermal degradation .

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